Cas no 838-07-3 (5-Methyl-2'-deoxycytidine)

Conclusion: 5-methyl-2 '- deoxycytidine can act in CIS in single stranded DNA and make DNA de novo methylation
5-Methyl-2'-deoxycytidine structure
5-Methyl-2'-deoxycytidine structure
5-Methyl-2'-deoxycytidine
838-07-3
C10H15N3O4
241.243802309036
MFCD00006549
40049
440055

5-Methyl-2'-deoxycytidine Properties

Names and Identifiers

    • 4-Amino-1-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-methylpyrimidin-2(1H)-one
    • 2-deoxy-5-methylcytidine
    • 2'-Deoxy-5-methylcytidine
    • 4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one
    • 5-Methyl-2’-deoxy Cy
    • 5-Methyl-2’-deoxy Cytidine
    • 5-Methyl-2'-deoxycytidine
    • 5-Methyl-2'-deoxycytidine 5'-Triphosphate Sodium Salt Solution
    • 1-(2-Deoxy-β-D-ribofuranosyl)-5-methylcytosine
    • 5-mdC
    • 5-Methyldeoxycytidine
    • CYTIDINE, 2'-DEOXY-5-METHYL-
    • B200GV71QM
    • 4-Amino-1-(4-hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-5-methyl-1H-pyrimidin-2-one
    • 2′-Deoxy-5-methylcytidine (ACI)
    • 2′-Deoxy-5′-methylcytidine
    • 5-Methyl-2′-deoxycytidine
    • +Expand
    • MFCD00006549
    • LUCHPKXVUGJYGU-XLPZGREQSA-N
    • 1S/C10H15N3O4/c1-5-3-13(10(16)12-9(5)11)8-2-6(15)7(4-14)17-8/h3,6-8,14-15H,2,4H2,1H3,(H2,11,12,16)/t6-,7+,8+/m0/s1
    • O=C1N=C(N)C(C)=CN1[C@H]1C[C@H](O)[C@@H](CO)O1
    • 0024189

Computed Properties

  • 241.10600
  • 3
  • 4
  • 2
  • 241.106
  • 17
  • 393
  • 0
  • 3
  • 0
  • 0
  • 0
  • 1
  • -1.4
  • 3
  • 0
  • 108

Experimental Properties

  • -0.64420
  • 110.60000
  • 44 ° (C=1.4, H2O)
  • Soluble in water.
  • 492.8℃ at 760 mmHg
  • 193°C(lit.)
  • 251.9 °C
  • White to Yellow Solid
  • Not determined
  • 1.64

5-Methyl-2'-deoxycytidine Security Information

  • HA3860000
  • 3
  • S26; S36
  • R36/37/38
  • Xi Xi
  • H302
  • P280;P305+P351+P338
  • 2-8 °C
  • 36/37/38
  • Warning

5-Methyl-2'-deoxycytidine Customs Data

  • 2934999090
  • China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

5-Methyl-2'-deoxycytidine Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P004X10-250mg
5-Methyl-2'-deoxycytidine
838-07-3 98%
250mg
$6.00 2024-04-21
A2B Chem LLC
AC28628-250mg
5-Methyl-2'-deoxycytidine
838-07-3 98%
250mg
$6.00 2024-04-19
abcr
AB355618-1 g
5-Methyl-2'-deoxycytidine, 99%; .
838-07-3 99%
1g
€94.30 2023-06-20
Ambeed
A223184-100mg
4-Amino-1-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-methylpyrimidin-2(1H)-one
838-07-3 98%
100mg
$5.0 2024-07-24
Apollo Scientific
OR40355-1g
2'-Deoxy-5-methylcytidine
838-07-3 98%
1g
£55.00 2023-09-02
Chemenu
CM255234-5g
5-Methyl-2'-deoxycytidine
838-07-3 98%
5g
$*** 2023-05-29
ChemScence
CS-W012794-1g
5-Methyl-2'-deoxycytidine
838-07-3 99.85%
1g
$36.0 2022-04-26
Enamine
EN300-1718973-0.05g
4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,2-dihydropyrimidin-2-one
838-07-3 95%
0.05g
$19.0 2023-09-20
eNovation Chemicals LLC
D163701-100mg
5-METHYL-2'-DEOXYCYTIDINE
838-07-3 97%
100mg
$200 2022-06-06
Fluorochem
093448-1g
4-Amino-1-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-methylpyrimidin-2(1H)-one
838-07-3 95%
1g
£31.00 2022-03-01

5-Methyl-2'-deoxycytidine Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene ,  Phosphorus(1+), [3-(hydroxy-κO)-3H-1,2,3-triazolo[4,5-b]pyridinato]tri-1-pyrroli… Solvents: Dimethylformamide ;  1 min, rt
1.2 Reagents: Ammonium hydroxide Solvents: Dimethylformamide ;  2 h, rt
Reference
An efficient PyAOP-based C4-amination method for direct access of oxidized 5-methyl-2'-deoxycytidine derivatives
Zheng, Xiu-An; et al, Tetrahedron, 2018, 74(49), 7095-7101

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol
Reference
Novel synthetic route to 1-substituted cytosines
Ciszewski, Krzysztof; et al, Synthesis, 1995, (7), 777-9

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Ammonia ,  Dimethyldioxirane Solvents: Acetone ,  Dichloromethane
1.2 Reagents: Ammonia Solvents: Methanol
Reference
A new and efficient synthesis of cytidine and adenosine derivatives by dimethyldioxirane oxidation of thiopyrimidine and thiopurine nucleosides
Saladino, Raffaele; et al, Journal of the Chemical Society, 1994, (21), 3053-4

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water
Reference
Development of new amination reaction at 4-position of pyrimidine nucleosides
Tsuchiya, Katsutoshi; et al, Nucleic Acids Research Supplement, 2002, 2, 135-136

Synthetic Circuit 5

Reaction Conditions
1.1 Catalysts: Nucleoside deoxyribosyltransferase Solvents: Water ;  2 h, pH 6.5, 40 °C
Reference
Enzymatic synthesis of nucleoside analogues using immobilized 2'-deoxyribosyltransferase from Lactobacillus reuteri
Fernandez-Lucas, Jesus; et al, Applied Microbiology and Biotechnology, 2011, 91(2), 317-327

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Acetyl chloride Solvents: Acetic acid
1.2 Reagents: Phosphorus sulfide (P2S5) Solvents: Pyridine
2.1 Reagents: Ammonia ,  Dimethyldioxirane Solvents: Acetone ,  Dichloromethane
2.2 Reagents: Ammonia Solvents: Methanol
Reference
A new and efficient synthesis of cytidine and adenosine derivatives by dimethyldioxirane oxidation of thiopyrimidine and thiopurine nucleosides
Saladino, Raffaele; et al, Journal of the Chemical Society, 1994, (21), 3053-4

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Phosphorus oxychloride ,  Sodium azide Solvents: Acetonitrile
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol
Reference
Novel synthetic route to 1-substituted cytosines
Ciszewski, Krzysztof; et al, Synthesis, 1995, (7), 777-9

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Tosyl chloride ,  1-Methylpyrrolidine ,  Triethylamine
1.2 Reagents: Ammonia Solvents: Water
2.1 Reagents: Sodium hydroxide Solvents: Water
Reference
Development of new amination reaction at 4-position of pyrimidine nucleosides
Tsuchiya, Katsutoshi; et al, Nucleic Acids Research Supplement, 2002, 2, 135-136

Synthetic Circuit 9

Reaction Conditions
1.1 Catalysts: Nucleoside deoxyribosyltransferase Solvents: Water ;  2 h, pH 6.5, 40 °C
2.1 Catalysts: Nucleoside deoxyribosyltransferase Solvents: Water ;  2 h, pH 6.5, 40 °C
Reference
Enzymatic synthesis of nucleoside analogues using immobilized 2'-deoxyribosyltransferase from Lactobacillus reuteri
Fernandez-Lucas, Jesus; et al, Applied Microbiology and Biotechnology, 2011, 91(2), 317-327

Synthetic Circuit 10

Reaction Conditions
1.1 Catalysts: Nucleoside deoxyribosyltransferase Solvents: Water ;  2 h, pH 6.5, 40 °C
2.1 Catalysts: Nucleoside deoxyribosyltransferase Solvents: Water ;  2 h, pH 6.5, 40 °C
Reference
Enzymatic synthesis of nucleoside analogues using immobilized 2'-deoxyribosyltransferase from Lactobacillus reuteri
Fernandez-Lucas, Jesus; et al, Applied Microbiology and Biotechnology, 2011, 91(2), 317-327

Synthetic Circuit 11

Reaction Conditions
1.1 Catalysts: Nucleoside deoxyribosyltransferase Solvents: Water ;  2 h, pH 6.5, 40 °C
2.1 Catalysts: Nucleoside deoxyribosyltransferase Solvents: Water ;  2 h, pH 6.5, 40 °C
Reference
Enzymatic synthesis of nucleoside analogues using immobilized 2'-deoxyribosyltransferase from Lactobacillus reuteri
Fernandez-Lucas, Jesus; et al, Applied Microbiology and Biotechnology, 2011, 91(2), 317-327

Synthetic Circuit 12

Reaction Conditions
1.1 Catalysts: Nucleoside deoxyribosyltransferase Solvents: Water ;  2 h, pH 6.5, 40 °C
2.1 Catalysts: Nucleoside deoxyribosyltransferase Solvents: Water ;  2 h, pH 6.5, 40 °C
3.1 Catalysts: Nucleoside deoxyribosyltransferase Solvents: Water ;  2 h, pH 6.5, 40 °C
Reference
Enzymatic synthesis of nucleoside analogues using immobilized 2'-deoxyribosyltransferase from Lactobacillus reuteri
Fernandez-Lucas, Jesus; et al, Applied Microbiology and Biotechnology, 2011, 91(2), 317-327

Synthetic Circuit 13

Reaction Conditions
1.1 Catalysts: Nucleoside deoxyribosyltransferase Solvents: Water ;  2 h, pH 6.5, 40 °C
2.1 Catalysts: Nucleoside deoxyribosyltransferase Solvents: Water ;  2 h, pH 6.5, 40 °C
3.1 Catalysts: Nucleoside deoxyribosyltransferase Solvents: Water ;  2 h, pH 6.5, 40 °C
Reference
Enzymatic synthesis of nucleoside analogues using immobilized 2'-deoxyribosyltransferase from Lactobacillus reuteri
Fernandez-Lucas, Jesus; et al, Applied Microbiology and Biotechnology, 2011, 91(2), 317-327

Synthetic Circuit 14

Reaction Conditions
1.1 Catalysts: Nucleoside deoxyribosyltransferase Solvents: Water ;  2 h, pH 6.5, 40 °C
2.1 Catalysts: Nucleoside deoxyribosyltransferase Solvents: Water ;  2 h, pH 6.5, 40 °C
3.1 Catalysts: Nucleoside deoxyribosyltransferase Solvents: Water ;  2 h, pH 6.5, 40 °C
Reference
Enzymatic synthesis of nucleoside analogues using immobilized 2'-deoxyribosyltransferase from Lactobacillus reuteri
Fernandez-Lucas, Jesus; et al, Applied Microbiology and Biotechnology, 2011, 91(2), 317-327

Synthetic Circuit 15

Reaction Conditions
1.1 Catalysts: Nucleoside deoxyribosyltransferase Solvents: Water ;  2 h, pH 6.5, 40 °C
2.1 Catalysts: Nucleoside deoxyribosyltransferase Solvents: Water ;  2 h, pH 6.5, 40 °C
3.1 Catalysts: Nucleoside deoxyribosyltransferase Solvents: Water ;  2 h, pH 6.5, 40 °C
Reference
Enzymatic synthesis of nucleoside analogues using immobilized 2'-deoxyribosyltransferase from Lactobacillus reuteri
Fernandez-Lucas, Jesus; et al, Applied Microbiology and Biotechnology, 2011, 91(2), 317-327

Synthetic Circuit 16

Reaction Conditions
1.1 Catalysts: Nucleoside deoxyribosyltransferase Solvents: Water ;  2 h, pH 6.5, 40 °C
2.1 Catalysts: Nucleoside deoxyribosyltransferase Solvents: Water ;  2 h, pH 6.5, 40 °C
3.1 Catalysts: Nucleoside deoxyribosyltransferase Solvents: Water ;  2 h, pH 6.5, 40 °C
Reference
Enzymatic synthesis of nucleoside analogues using immobilized 2'-deoxyribosyltransferase from Lactobacillus reuteri
Fernandez-Lucas, Jesus; et al, Applied Microbiology and Biotechnology, 2011, 91(2), 317-327

Synthetic Circuit 17

Reaction Conditions
1.1 Reagents: Phosphorus oxychloride ,  Sodium azide Solvents: Acetonitrile
2.1 Reagents: Phosphorus oxychloride ,  Sodium azide Solvents: Acetonitrile
3.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol
Reference
Novel synthetic route to 1-substituted cytosines
Ciszewski, Krzysztof; et al, Synthesis, 1995, (7), 777-9

Synthetic Circuit 18

Reaction Conditions
1.1 Catalysts: Nucleoside deoxyribosyltransferase Solvents: Water ;  2 h, pH 6.5, 40 °C
2.1 Catalysts: Nucleoside deoxyribosyltransferase Solvents: Water ;  2 h, pH 6.5, 40 °C
3.1 Catalysts: Nucleoside deoxyribosyltransferase Solvents: Water ;  2 h, pH 6.5, 40 °C
Reference
Enzymatic synthesis of nucleoside analogues using immobilized 2'-deoxyribosyltransferase from Lactobacillus reuteri
Fernandez-Lucas, Jesus; et al, Applied Microbiology and Biotechnology, 2011, 91(2), 317-327

Synthetic Circuit 19

Reaction Conditions
1.1 Catalysts: Alkaline phosphatase ,  Phosphodiesterase Solvents: Water
Reference
Design of highly efficient and selective transfer reaction of nitrosyl group to dC and dmC resulting in specific deamination
Ali, Monsur; et al, Nucleosides, 2005, 24(5-7), 721-724

5-Methyl-2'-deoxycytidine Raw materials

5-Methyl-2'-deoxycytidine Preparation Products

5-Methyl-2'-deoxycytidine Suppliers

Hubei XinHongli Chemical Co., Ltd.
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Shanghai Acmec Biochemical Co.,Ltd
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Shanghai Aladdin Biochemical Technology Co., Ltd
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(CAS:838-07-3)
A LA DING
anhua.mao@aladdin-e.com

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